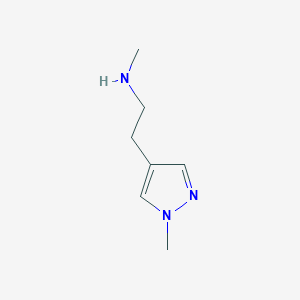

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Description

Properties

IUPAC Name |

N-methyl-2-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMAEKCTXKHDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679567 | |

| Record name | N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093879-63-0 | |

| Record name | N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

An In-depth Technical Guide on the Synthesis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for this compound, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged core in numerous biologically active compounds, making the synthesis of novel derivatives a critical endeavor.[1] This document details a multi-step synthesis commencing from the construction of a key intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, followed by its reduction to the corresponding primary amine, and concluding with a selective N-methylation. The narrative emphasizes the rationale behind the selection of specific reagents and reaction conditions, grounding the protocol in established principles of organic synthesis. Detailed experimental procedures, data characterization, and visual workflows are provided to enable replication and adaptation by skilled professionals.

Introduction

The 1H-pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it an indispensable component in the design of molecules targeting various biological pathways. The target molecule of this guide, this compound, features a 1,4-disubstituted pyrazole core with an N-methylated ethylamine side chain. This specific substitution pattern presents a valuable building block for library synthesis and further functionalization in drug discovery programs.

The synthetic strategy outlined herein is designed for efficiency and control, focusing on a linear sequence that builds complexity from a readily accessible pyrazole core. The chosen pathway prioritizes the use of a key nitrile intermediate, which serves as a versatile precursor to the final ethylamine moiety. This approach allows for a clear and logical progression, with each step being a well-established transformation in organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a convergent and practical synthetic plan. The final N-methylation step is envisioned as a reductive amination, a highly selective and efficient method for introducing a methyl group onto a primary amine. This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods.[3][4] The primary amine precursor, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, can be accessed directly through the reduction of a nitrile. This leads back to the key strategic intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.[5][6][7] This intermediate contains the fully formed pyrazole core and the two-carbon side chain, simplifying the final steps of the synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1-Methyl-1h-pyrazol-4-yl)acetonitrile - CAS:754159-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synsmart.in [synsmart.in]

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine chemical properties

An In-depth Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering foundational data and procedural insights to facilitate further investigation of this specific heterocyclic amine. While vendor-supplied analytical data is limited[4], this guide synthesizes information from analogous structures and established chemical principles to present a robust profile, including a representative synthetic protocol and expected analytical signatures.

Molecular Structure and Identification

This compound is a disubstituted pyrazole derivative featuring a secondary amine. The core structure consists of a 1-methylpyrazole ring substituted at the 4-position with an N-methylethanamine side chain. This arrangement provides multiple sites for potential biological interactions, including hydrogen bond donation and acceptance, and a basic nitrogen center that is likely protonated at physiological pH.

Caption: Figure 1. Chemical Structure.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1093879-63-0 | [5] |

| Molecular Formula | C₇H₁₃N₃ | [4][6][7] |

| Molecular Weight | 139.20 g/mol | [4] |

| InChI | 1S/C7H13N3/c1-8-5-6-7-4-9-10(2)3-7/h3-4,8H,5-6H2,1-2H3 | [4] |

| InChIKey | WODLNVYLYQXAOH-UHFFFAOYSA-N | [4] |

| SMILES | CNCCn1cc(C)nc1 |[4] |

Physicochemical Properties

Experimental data for this specific molecule is scarce. However, based on its structure and data from closely related analogues, we can infer or estimate key properties relevant to laboratory handling and experimental design.

Table 2: Physicochemical Property Profile

| Property | Value | Basis and Expert Commentary |

|---|---|---|

| Physical Form | Solid | Stated by a commercial supplier for an analogous compound.[4] The presence of a secondary amine allows for strong intermolecular hydrogen bonding, which is consistent with a solid state at room temperature. |

| Boiling Point | ~220-240 °C (Predicted) | No experimental data is available. A structurally similar compound, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, has a predicted boiling point of 218.2 °C.[8] The target molecule, with the same molecular formula, is expected to have a similar boiling point. |

| Solubility | Soluble in methanol, ethanol, DMSO; Poorly soluble in water | A related pyrazole-ethylamine derivative is noted to be soluble in organic solvents like ethanol and dimethylformamide but insoluble in water.[7] The ethylamine side chain imparts some polar character, but the overall molecule is likely to have limited aqueous solubility, which would increase upon protonation (salt formation). |

| pKa | 9.0 - 10.0 (Predicted) | The secondary amine is the most basic site. The pKa of a similar primary amine, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, is predicted to be 9.44.[8] Secondary amines are typically slightly more basic than primary amines, so a value in this range is a reasonable estimation. |

Synthesis and Purification

Caption: Figure 2. Proposed Synthetic Workflow via Reductive Amination.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers should perform appropriate small-scale trials to optimize reaction conditions, such as stoichiometry, temperature, and reaction time.

Part A: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde (Precursor)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: In a separate flask, prepare a solution of the appropriate ylide for a one-carbon homologation (e.g., from (methoxymethyl)triphenylphosphonium chloride and a strong base like n-BuLi). Add this ylide solution dropwise to the aldehyde solution at a reduced temperature (e.g., -78 °C to 0 °C).

-

Reaction and Quenching: Allow the reaction to stir for several hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.

-

Enol Ether Hydrolysis: Extract the crude enol ether product into an organic solvent (e.g., ethyl acetate). Concentrate the organic phase and treat the residue with an aqueous acid (e.g., 1 M HCl) to hydrolyze the enol ether to the desired acetaldehyde.

-

Purification: Neutralize the solution, extract the aldehyde product, dry the organic layer over Na₂SO₄, and purify by flash column chromatography on silica gel.

Part B: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or EtOH) to the flask. Add a small amount of a drying agent like magnesium sulfate or acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

-

Causality Insight: NaBH(OAc)₃ is the reagent of choice for reductive aminations as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine intermediate as it forms. This selectivity minimizes side reactions and improves yield.

-

-

Reaction and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a gradient of DCM/Methanol, possibly with a small percentage of NH₄OH to prevent tailing).

Analytical Characterization

For structural confirmation and purity assessment, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics for this compound.

Caption: Figure 3. Predicted ¹H NMR assignments. Note: Actual chemical shifts may vary based on solvent and concentration. The image is a placeholder for a visual representation of the molecule with labeled protons.

-

¹H NMR Spectroscopy (Proton NMR): The spectrum should be consistent with the proposed structure, showing distinct signals for each non-equivalent proton. Based on known data for similar structures[9][10], the expected signals (in CDCl₃ or DMSO-d₆) would be:

-

δ ~7.5 ppm (1H, singlet): Proton on the pyrazole ring (C3-H).

-

δ ~7.4 ppm (1H, singlet): Proton on the pyrazole ring (C5-H).

-

δ ~3.8 ppm (3H, singlet): Methyl protons attached to the pyrazole nitrogen (N1-CH₃).

-

δ ~2.8 ppm (2H, triplet): Methylene protons adjacent to the pyrazole ring.

-

δ ~2.7 ppm (2H, triplet): Methylene protons adjacent to the secondary amine.

-

δ ~2.4 ppm (3H, singlet): Methyl protons attached to the side-chain nitrogen (N-CH₃).

-

δ ~1.5-2.5 ppm (1H, broad singlet): The N-H proton of the secondary amine; this signal is often broad and its chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display 7 distinct signals corresponding to the 7 carbon atoms in unique chemical environments.

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Expected Ion: A prominent molecular ion peak [M+H]⁺ would be observed at m/z ≈ 140.12.

-

Fragmentation: Key fragmentation patterns would likely involve cleavage of the ethylamine side chain, leading to characteristic daughter ions.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

~3300 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.

-

~2800-3000 cm⁻¹ (strong): Aliphatic C-H stretching from methyl and methylene groups.

-

~1500-1600 cm⁻¹ (medium): C=C and C=N stretching from the pyrazole ring.

-

Biological Context and Safety

Potential Biological Significance

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] Derivatives are known to possess a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][10][11] The specific structural motifs in this compound—a heterocyclic core and a basic amine side chain—are common features in centrally active agents and other receptor ligands. This makes the compound a person of interest for screening in various biological assays, particularly in neuroscience and infectious disease research.

Safety and Handling

No specific safety data exists for the title compound. The following information is for the structurally close analogue N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine and should be used as a primary guide for handling and safety precautions.[4]

Table 3: GHS Hazard Information (for a close structural analogue)

| Category | Information |

|---|---|

| Signal Word | Danger |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage Class | 11: Combustible Solids |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, rinse the affected area immediately with copious amounts of water. Seek medical attention for eye contact or ingestion.

References

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

-

This compound. BIOFOUNT. [Link]

-

Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Cheméo. [Link]

-

ethyl 1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

-

Ethanamine, N-methyl-. NIST WebBook. [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. [Link]

-

1-methyl-4-nitro-1H-pyrazole. PubChem. [Link]

-

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine. PubChem. [Link]

-

Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. ChemBK. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

2-[4-[4-[[methyl-[2-(methylamino)ethyl]amino]methyl]-1H-pyrazol-5-yl]phenoxy]butan-1-ol. PubChem. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

4-methyl pyrazole. The Good Scents Company. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

-

Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]

-

Synthesis, characterization, and antimicrobial evaluation of new pyrazolines incorporating imine moiety. ResearchGate. [Link]

-

Ethane-1,2-diamine, N,N'-(1-methyl-5-pyrazolylcarbonyl)- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine(SALTDATA: HCl 0.7H2O) CAS#: 1177297-64-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Putative Mechanism of Action of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Pyrazole Compound

The landscape of neuropharmacology is in a perpetual state of expansion, driven by the synthesis of novel chemical entities that challenge our existing classification and understanding of psychoactive compounds. N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine emerges as one such molecule, a compound whose structural motifs hint at a complex interplay with central nervous system targets. To date, the scientific literature lacks specific data on the mechanism of action of this particular molecule. This guide, therefore, serves as a forward-looking technical roadmap for the scientific community. It is designed not as a definitive statement of fact, but as an expert-guided framework for investigation.

Drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds, this document will posit a putative mechanism of action for this compound. More critically, it will provide a comprehensive suite of self-validating experimental protocols. This is not merely a list of procedures, but a logical and strategic workflow designed to systematically elucidate the compound's pharmacological profile, from initial receptor binding to its ultimate behavioral effects. As senior scientists, our role extends beyond the known; we must provide the tools and the intellectual framework to confidently navigate the unknown. This guide is crafted in that spirit.

Part 1: Structural Analysis and a Hypothesis on the Mechanism of Action

Deconstructing the Molecule: A Tale of Two Moieties

The chemical structure of this compound offers immediate clues to its potential biological activity. It is a composite of two key pharmacophoric elements:

-

The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is present in a diverse array of pharmacologically active compounds, including anti-inflammatory drugs like celecoxib, cannabinoid receptor antagonists such as rimonabant, and monoamine oxidase (MAO) inhibitors.[1][2][3] The specific substitution pattern on the pyrazole ring—in this case, a methyl group at the 1-position—will significantly influence its electronic properties and how it orients within a receptor binding pocket.

-

The N-Methylethanamine Side Chain: This side chain is a classic feature of many central nervous system stimulants. It is structurally analogous to the pharmacore of phenethylamines, a class of compounds that includes amphetamine and methamphetamine. These molecules are well-known for their interaction with monoamine transporters.[4] The presence of this side chain strongly suggests that this compound may exert its effects by modulating the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.

A Putative Mechanism of Action: A Monoamine Reuptake Inhibitor and/or Releasing Agent

Based on the aforementioned structural analysis, the most plausible hypothesis is that This compound functions as a modulator of monoamine transporters , specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

This modulation could occur through one or both of the following mechanisms:

-

Reuptake Inhibition: The compound may bind to one or more of the monoamine transporters, blocking the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This would lead to an increase in the extracellular concentration of the neurotransmitter, thereby enhancing its signaling.

-

Releasing Agent: Alternatively, or in addition, the compound could act as a substrate for the monoamine transporters, being taken up into the presynaptic neuron and subsequently triggering the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

The pyrazole core likely plays a crucial role in determining the compound's affinity and selectivity for the different monoamine transporters. The N-methyl group on the pyrazole ring and the N-methyl group on the ethanamine side chain will also influence its potency and metabolic stability.

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the potential interaction of this compound with a presynaptic dopamine terminal.

Part 2: A Self-Validating Experimental Workflow for Mechanism of Action Determination

To rigorously test our hypothesis, a multi-tiered experimental approach is required. This workflow is designed to first establish the molecular targets and then to characterize the functional and behavioral consequences of the compound's action.

Tier 1: In Vitro Target Identification and Affinity

The initial step is to determine if this compound binds to the primary hypothesized targets: the monoamine transporters. This is achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Test compound: this compound.

-

Reference compounds: Cocaine (for DAT), desipramine (for NET), and fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. For total binding, add buffer instead of the competing compound. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

The following diagram illustrates the workflow for these binding assays.

Tier 2: In Vitro Functional Activity

Once binding affinity is established, the next crucial step is to determine the functional effect of the compound on the transporters. Does it inhibit reuptake, or does it induce neurotransmitter release?

Objective: To measure the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound and reference compounds.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.[6]

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or reference compounds for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.[6]

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the compound concentration.

A fluorescence-based assay using a fluorescent substrate that mimics biogenic amines can also be employed as a non-radioactive alternative.[4][7][8][9][10]

Tier 3: In Vivo Behavioral Pharmacology

In vivo studies are essential to confirm that the in vitro activity translates to a physiological effect in a whole organism. For a compound with presumed stimulant properties, locomotor activity is a key behavioral measure.

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.

Materials:

-

Adult male mice or rats.

-

Test compound and vehicle control (e.g., saline).

-

Reference stimulant (e.g., d-amphetamine).

-

Locomotor activity chambers equipped with infrared beams to automatically track movement.

Procedure:

-

Habituation: Place the animals individually in the locomotor activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) until their exploratory activity stabilizes.[11]

-

Drug Administration: Administer the test compound, vehicle, or reference stimulant via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Immediately return the animals to the chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 2 hours).[12]

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in locomotor activity relative to the vehicle control would be consistent with a stimulant-like effect.[13][14][15]

Part 3: Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Putative In Vitro Pharmacological Profile of this compound

| Assay | Target | Parameter | Value |

| Radioligand Binding | hDAT | Ki (nM) | To be determined |

| hNET | Ki (nM) | To be determined | |

| hSERT | Ki (nM) | To be determined | |

| Neurotransmitter Uptake | hDAT | IC50 (nM) | To be determined |

| hNET | IC50 (nM) | To be determined | |

| hSERT | IC50 (nM) | To be determined |

Table 2: Putative In Vivo Behavioral Effects of this compound

| Animal Model | Behavioral Measure | Dose Range | Effect |

| Mouse Locomotor Activity | Total Distance Traveled | To be determined | To be determined |

| Stereotypy Counts | To be determined | To be determined |

Conclusion and Future Directions

Should the initial hypothesis be confirmed, further studies would be warranted to explore its potential as a releasing agent versus a reuptake inhibitor, its off-target activities, and its metabolic profile. The journey to understanding a novel psychoactive substance is an incremental one, and this guide is intended to be the first, and most critical, step on that path.

References

- Lan, R., Liu, Q., Fan, H., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5118-5125.

- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.

- Wójcicki, M., Węcławska, K., Gieraga, M., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Molecules, 25(19), 4425.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert.

- Mark, K. A., & Soghomonian, J. J. (2002). Methylphenidate (Ritalin): behavioral studies in the rat. The Journal of general psychology, 129(1), 67–84.

- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1438-1449.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- Chimenti, F., Secci, D., Bolasco, A., et al. (2013). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 20(1), 83-100.

- Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-25). Humana Press.

- Andersen, S. L., & Navalta, C. P. (2004). Enduring behavioral effects of early exposure to methylphenidate in rats. Journal of child and adolescent psychopharmacology, 14(2), 259–272.

- Zuba, D. (2021).

- Van Hartesveldt, C., & Potter, D. (1997). Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat. Physiology & behavior, 61(5), 735–741.

- Steiner, H., & Van Waes, V. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(1), 185–192.

- Pathak, V. N., & Chawla, P. (2024).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- National Institute on Drug Abuse. (2003). New Research In Animals Reveals Possible Long-Term Effects Of Stimulants On Brain And Behavior. ScienceDaily.

- Chimenti, F., Secci, D., Bolasco, A., et al. (2013). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. PubMed.

- Gaytan, O., & Yang, P. B. (2017). The Characteristics of Methylphenidate on Animal Behavior. Journal of Addiction Research & Therapy, 8(4), 1000346.

- H. H. S. Sitorus, et al. (2023). EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. Rasayan Journal of Chemistry, 16(2), 1234-1241.

- Schirmeister, T., Kesselring, J., Jung, S., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. European Journal of Medicinal Chemistry, 213, 113165.

- Giorgetti, A., & Auwärter, V. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(11), 5793.

- De Buitrago-Gutiérrez, J., & Jankowski, M. (2022).

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.15.1–12.15.18.

- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-181.

- Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- Sanna, M., Di Martino, R. M. C., & Radi, M. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6649.

- Karrouchi, K., Radi, S., Ramli, Y., et al. (2018).

- Al-Warhi, T., & Al-Omair, M. A. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 25(5), 2825.

- Aggarwal, S., & Mortensen, O. V. (2022). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences.

Sources

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 11. Methylphenidate (Ritalin): behavioral studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enduring behavioral effects of early exposure to methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

Unveiling the Bioactive Potential: A Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical exploration of the potential biological activities of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes the vast body of research on the pyrazole scaffold to postulate its likely pharmacological profile and provide a robust framework for its investigation.

The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Numerous pyrazole-containing compounds have been developed and approved for therapeutic use, highlighting the significance of this chemical motif.[3]

The biological versatility of pyrazole derivatives is extensive, with documented activities including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory and pain-relieving properties.[1][4]

-

Anticancer Activity: The pyrazole scaffold is a common feature in molecules designed to inhibit cancer cell growth.[5][6][7]

-

Antimicrobial Properties: Various substituted pyrazoles have demonstrated efficacy against bacterial and fungal pathogens.

-

Neuroprotective and Antidepressant Activities: Emerging research points to the potential of pyrazole compounds in treating neurological and psychiatric disorders.[1][8]

-

Antidiabetic Potential: Certain pyrazole derivatives have shown promise in the management of diabetes.[9]

The specific biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents. The N-methyl and the ethanamine side chain at the 4-position of the pyrazole ring in this compound suggest several avenues for biological investigation.

Postulated Biological Activity Profile of this compound

Based on structure-activity relationship (SAR) studies of analogous pyrazole compounds, we can hypothesize the following potential biological activities for this compound:

Potential Anti-inflammatory and Analgesic Activity

The presence of an alkylamine side chain is a common feature in many biologically active compounds. This functional group can participate in crucial interactions with biological targets. It is plausible that this compound could modulate inflammatory pathways.

Hypothesized Mechanism of Action:

A potential mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the modulation of pro-inflammatory cytokine production.

Caption: Postulated inhibition of the COX pathway by the target compound.

Potential Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[5][6] The specific substitution pattern of this compound warrants investigation into its potential as an antiproliferative agent.

Hypothesized Targets:

Potential molecular targets could include protein kinases, which are often dysregulated in cancer, or enzymes involved in DNA synthesis and repair.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is recommended.

In Vitro Screening for Cytotoxicity and Anti-inflammatory Activity

A logical first step is to assess the compound's general cytotoxicity and its specific effects on inflammatory and cancer cell lines.

Caption: Proposed workflow for the initial in vitro screening of the target compound.

Table 1: Proposed In Vitro Assays

| Activity | Assay | Cell Line(s) | Endpoint(s) | Reference Compound(s) |

| Cytotoxicity | MTT or SRB Assay | Normal human cell lines (e.g., HEK293, HaCaT) | IC50 value | Doxorubicin |

| Anti-inflammatory | Griess Assay for Nitric Oxide | RAW 264.7 macrophages | Inhibition of NO production | Indomethacin, L-NAME |

| Anti-inflammatory | ELISA | RAW 264.7 macrophages | Inhibition of TNF-α, IL-6 secretion | Dexamethasone |

| Anticancer | MTT or SRB Assay | MCF-7 (breast), DU145 (prostate), A549 (lung) | IC50 values | Cisplatin, Paclitaxel |

Detailed Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

This compound (test compound)

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. A negative control group without LPS stimulation should be included.

-

Nitric Oxide Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values.

In Vivo Models for Efficacy and Safety Evaluation

Should in vitro studies yield promising results, subsequent in vivo testing is crucial to evaluate the compound's efficacy and safety in a whole-organism context.

Proposed In Vivo Models:

-

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard and reliable method for assessing acute anti-inflammatory effects.[8]

-

Analgesic Activity: The hot plate test or the acetic acid-induced writhing test in mice can be employed to evaluate analgesic properties.[4]

-

Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical anticancer drug testing.

Conclusion and Future Directions

This compound, a molecule featuring the versatile pyrazole scaffold, holds significant, albeit currently unexplored, potential as a biologically active agent. Based on the extensive literature on related compounds, promising avenues for investigation lie in its anti-inflammatory, analgesic, and anticancer properties. The experimental workflows and protocols detailed in this guide provide a solid foundation for a systematic and rigorous evaluation of its pharmacological profile. Further studies should also focus on elucidating its precise mechanism of action and conducting comprehensive pharmacokinetic and toxicological assessments to determine its potential as a lead compound for drug development.

References

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779–788.

- Reddy, M. R., et al. (2023).

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.

- Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry.

- Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules.

- Al-Hourani, B. J., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). International Journal of Pharmaceutical Sciences and Research.

- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). RSC Advances.

- In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2024). R Discovery.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2016).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

- N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine. Benchchem.

- N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine. ChemBridge.

- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. Sigma-Aldrich.

- Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707.

- Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. (2010). Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Receptor Binding Profile of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. While specific binding data for this molecule is not yet publicly available, its structural motifs—a substituted pyrazole ring and an N-methyl-ethylamine side chain—suggest potential interactions with several key receptor families. This document outlines a logical, multi-tiered screening strategy, grounded in established pharmacological principles and methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of new chemical entities. The guide details experimental protocols for primary and secondary binding assays, data analysis techniques, and the interpretation of results within the broader context of drug discovery.

Introduction: The Rationale for a Focused Screening Approach

This compound is a small molecule featuring a 1,4-disubstituted pyrazole core. The pyrazole nucleus is a well-established pharmacophore present in a wide array of clinically significant drugs, exhibiting diverse pharmacological activities including anti-inflammatory, analgesic, and antipsychotic effects.[1][2][3] The ethylamine side chain is a common feature in many biogenic amines and their synthetic analogs, often conferring affinity for monoamine receptors.

Given the structural similarities to known bioactive molecules, a systematic investigation of its receptor binding profile is warranted. Pyrazole derivatives have been explored as antagonists for various receptors, notably the histamine H2 and H3 receptors.[2][3][4][5] The presence of the ethylamine moiety also suggests a potential for interaction with aminergic G-protein coupled receptors (GPCRs). Therefore, a targeted yet comprehensive screening strategy is essential to identify its primary targets and potential off-target effects.

This guide will delineate a robust workflow for determining the receptor binding profile of this compound, from initial broad-panel screening to more focused, quantitative secondary assays.

Proposed Screening Strategy: A Tiered Approach

A tiered approach to receptor profiling is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's selectivity.

Tier 1: Broad-Panel Primary Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a broad panel of receptors. This will identify potential "hits" that warrant further investigation. Based on the structural features of this compound, the primary screen should include, at a minimum, the following receptor families:

-

Histamine Receptors: H1, H2, H3, and H4. The pyrazole core is a known bioisostere for the imidazole ring of histamine, making this family a high-priority target.[4][5][6]

-

Serotonin (5-HT) Receptors: A comprehensive panel including 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 subtypes. The ethylamine side chain is a common feature in serotonin receptor ligands.

-

Dopamine Receptors: D1, D2, D3, D4, and D5.

-

Adrenergic Receptors: α1, α2, and β subtypes.

-

Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, and M5.

This initial screen will provide a "yes/no" answer for significant binding activity at the tested concentration.

Tier 2: Secondary Assays for "Hits"

Any receptor where significant binding (e.g., >50% inhibition of radioligand binding) is observed in the primary screen should be followed up with secondary assays. These assays are designed to quantify the affinity of the compound for the target receptor.

The most common secondary assay is a competitive radioligand binding assay, which will determine the inhibitor constant (Ki) of the compound. This involves incubating a constant concentration of a high-affinity radioligand and the receptor with varying concentrations of the test compound.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a standard competitive radioligand binding assay.

Materials and Reagents

-

Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., from rat brain cortex for H3 receptors).[4]

-

Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]-Nα-methylhistamine for the H3 receptor).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer appropriate for the specific receptor being tested (e.g., Tris-HCl with appropriate ions).

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well Plates: For performing the assay.

-

Filter Mats: For separating bound from unbound radioligand.

-

Scintillation Counter: For measuring radioactivity.

Assay Procedure

-

Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations

-

Radioligand at a fixed concentration (typically at or below its Kd)

-

Receptor preparation

-

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. The data is then plotted as percent specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is performed using a sigmoidal dose-response model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

The IC50 value can be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Interpretation of Results and Data Presentation

The calculated Ki values from the secondary assays provide a quantitative measure of the affinity of this compound for each of the "hit" receptors. This data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Ki (nM) |

| Histamine H3 | 15 |

| Histamine H1 | 250 |

| Serotonin 5-HT2A | 800 |

| Dopamine D2 | >10,000 |

| Adrenergic α1 | >10,000 |

Note: The data in this table is purely illustrative and serves as an example of how to present the results.

A high Ki value indicates low affinity, while a low Ki value indicates high affinity. A compound is generally considered "selective" for a particular receptor if its Ki value for that receptor is at least 10-fold lower than for other receptors. In the hypothetical data above, the compound shows the highest affinity and selectivity for the histamine H3 receptor.

Potential Signaling Pathways and Functional Assays

Once a primary target is identified (e.g., the histamine H3 receptor), further functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The histamine H3 receptor is a constitutively active GPCR that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

A functional assay could involve measuring changes in cAMP levels in cells expressing the H3 receptor in response to the test compound.

The following diagram illustrates the canonical signaling pathway for the histamine H3 receptor.

Caption: Canonical Histamine H3 Receptor Signaling Pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the receptor binding profile of this compound. By employing a tiered screening strategy, from broad-panel primary screens to quantitative secondary assays and subsequent functional studies, researchers can build a detailed understanding of this novel compound's pharmacological characteristics. This systematic approach is crucial for identifying its primary molecular targets, assessing its selectivity, and ultimately guiding its potential development as a therapeutic agent.

References

-

Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-472. [Link]

-

Chai, W., Breitenbucher, J. G., Kwok, A., Li, X., Wong, V., Carruthers, N. I., Lovenberg, T. W., Mazur, C., Wilson, S. J., Axe, F. U., & Jones, T. K. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1767-1770. [Link]

-

Kathmann, M., Schlicker, E., Marr, I., Werth, M., & Schunack, W. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 331(5), 167-172. [Link]

-

Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. [Link]

-

Aggarwal, N., & Kumar, R. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 3(4), 389-402. [Link]

-

Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Ligneau, X. (2001). Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. Archiv der Pharmazie, 334(1), 19-26. [Link]

-

Kumar, A., & Sharma, S. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 160-166. [Link]

-

Bassyouni, F. A., El-Sayed, M. A., & Abdel-Warith, A. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

An In-depth Technical Guide to the Synthesis and Putative History of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Abstract

This compound is a substituted pyrazole derivative belonging to a class of compounds with significant interest in medicinal chemistry and drug discovery. While a detailed historical account of its specific discovery is not prominently documented in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and places its development within the broader context of pyrazole chemistry research. The methodologies and potential applications discussed are synthesized from established literature on analogous compounds, offering a scientifically grounded projection of its characteristics and utility for researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

This compound is a heterocyclic amine featuring a 1,4-disubstituted pyrazole ring. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms (pyrazole), methylated at the N1 position. An N-methylethanamine side chain is attached at the C4 position of the pyrazole ring.

The structural features of this molecule, particularly the pyrazole core, are hallmarks of compounds with diverse biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and other pharmacological properties[1]. The specific arrangement of substituents in this compound suggests its potential as a scaffold in the development of novel therapeutic agents.

Inferred History and Developmental Context

The synthesis of libraries of structurally related compounds is a common practice in drug discovery to explore structure-activity relationships (SAR). It is highly probable that this compound was first synthesized as part of a larger chemical library aimed at identifying novel compounds with specific biological targets. The commercial availability of this compound from various chemical suppliers further suggests its use in screening campaigns and as a building block in the synthesis of more complex molecules[4][5][6].

Patents for related N-alkyl-O-pyrazol-4-yl-carbamates highlight the investigation of this class of compounds for their insecticidal and nematicidal activity, indicating one potential avenue of research that may have led to the creation of the target molecule[2]. Furthermore, the role of pyrazole moieties in approved drugs underscores the long-standing interest in this heterocycle in medicinal chemistry[7].

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the functionalization of pyrazole rings. A plausible and commonly employed route would involve the reductive amination of a corresponding pyrazole aldehyde or the reduction of a pyrazole acetonitrile derivative.

Synthesis via Reductive Amination of 1-methyl-1H-pyrazole-4-carbaldehyde

This two-step process is a versatile method for the synthesis of amines.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The starting material, 1-methyl-1H-pyrazole-4-carbaldehyde, can be prepared from commercially available 1-methyl-1H-pyrazole through Vilsmeier-Haack formylation.

Step 2: Reductive Amination with Methylamine

The aldehyde is then reacted with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Figure 1: Synthetic pathway via reductive amination.

Experimental Protocol:

-

Formation of the Imine: To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add methylamine (1.1 eq, as a solution in a compatible solvent or as a gas). Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | [4] |

| Molecular Weight | 139.20 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | WODLNVYLYQXAOH-UHFFFAOYSA-N | [4] |

| SMILES | CN1N=CC(CNCC)=C1 | [4] |

| CAS Number | 949095-17-4 | [5] |

Potential Applications and Biological Activity

While specific biological activity data for this compound is not extensively published, the activities of structurally similar compounds provide a strong indication of its potential applications.

-

Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties[1]. The structural motif of this compound makes it a valuable scaffold for the development of novel therapeutics targeting various receptors and enzymes. For example, related pyrazole-containing compounds have been investigated as kinase inhibitors for cancer therapy[8][9].

-

Agrochemicals: As evidenced by patents for related pyrazole carbamates, this class of compounds has been explored for pesticidal applications[2]. The N-methylethanamine side chain could be modified to optimize activity against specific agricultural pests.

-

Research Chemical: The compound serves as a versatile building block in organic synthesis, allowing for the introduction of the 1-methyl-1H-pyrazol-4-yl)methanamine moiety into more complex molecular architectures[4].

Conclusion

This compound is a pyrazole derivative with significant potential in both medicinal and materials chemistry. Although its specific history is not well-documented, its synthesis and properties can be confidently inferred from the extensive body of research on related pyrazole compounds. The synthetic protocols and contextual information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this and similar molecules. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

- Google Patents. (n.d.). EP0062821B1 - N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.

- Google Patents. (n.d.). US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]

- Google Patents. (n.d.). US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.

-

ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][10]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from

-

ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

-

PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine. Retrieved from [Link]

-

RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

- 1. Buy N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine [smolecule.com]

- 2. EP0062821B1 - N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Hit2Lead | N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine | CAS# 949095-17-4 | MFCD08700724 | BB-4010691 [hit2lead.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

The Structure-Activity Relationship of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its lower lipophilicity compared to a benzene ring, make it an attractive bioisostere for various aromatic and heteroaromatic systems.[1] This versatility has led to the development of a multitude of approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib. The continued exploration of pyrazole derivatives is a fertile ground for the discovery of novel therapeutic agents.

This technical guide delves into the core structure-activity relationship (SAR) of a specific, yet representative, pyrazole derivative: N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine . While direct and exhaustive SAR studies on this exact molecule are not extensively published, a comprehensive analysis of structurally related analogs, particularly those targeting G-protein coupled receptors (GPCRs) like the histamine H₃ receptor, allows for the construction of a robust and predictive SAR model. This guide will synthesize this information to provide researchers, scientists, and drug development professionals with a foundational understanding of the key structural motifs that govern the biological activity of this compound class, alongside practical experimental protocols for the synthesis and evaluation of novel analogs.

Core Molecular Anatomy and Hypothesized Biological Profile

The structure of this compound can be dissected into three key components, each offering a vector for chemical modification and SAR exploration:

-

The 1-Methyl-pyrazole Core: The N1-methylation of the pyrazole ring is a critical feature. This modification prevents tautomerization and locks the scaffold in a specific orientation, which can be crucial for precise interactions with a biological target.[1] The methyl group itself can also engage in hydrophobic interactions within a binding pocket.

-

The C4-Ethanamine Linker: The ethylamine chain at the 4-position of the pyrazole ring provides a flexible linker to the terminal amino group. The length and conformation of this linker are expected to be critical determinants of activity, influencing the positioning of the basic nitrogen atom for key interactions, such as salt bridges with acidic residues in a receptor.

-

The Terminal N-Methyl Group: The secondary amine is a key pharmacophoric element, likely to be protonated at physiological pH. This positive charge is often essential for anchoring the ligand to its target. The N-methyl group, in comparison to a primary amine, can influence basicity, lipophilicity, and metabolic stability, and may also occupy a specific hydrophobic sub-pocket within the target protein.

Based on its structural similarity to known histamine H₃ receptor antagonists, it is hypothesized that this compound and its analogs are likely to modulate the activity of aminergic GPCRs.[2] The SAR exploration will therefore focus on modifications that are likely to impact affinity and functional activity at such targets.

Structure-Activity Relationship (SAR) Exploration

The following sections outline the anticipated impact of structural modifications at each of the key molecular components.

Modifications of the Pyrazole Core

The pyrazole ring itself offers several positions for substitution, which can profoundly impact the electronic properties, steric profile, and overall pharmacology of the molecule.

-

N1-Substitution: While our core molecule features a methyl group at the N1 position, variation of this substituent is a primary avenue for SAR exploration.

-

Small Alkyl Groups (Ethyl, Propyl): Increasing the alkyl chain length may enhance hydrophobic interactions and potency, but larger, bulkier groups could introduce steric hindrance.

-

Aromatic Rings (Phenyl, Substituted Phenyl): Introduction of an aromatic ring at N1 can lead to significant changes in activity through π-π stacking or other interactions with the target. Substituents on this phenyl ring can then be used to fine-tune electronic and steric properties.

-

-

C3 and C5-Substitution: The C3 and C5 positions of the pyrazole ring are also amenable to modification.

-

Small Alkyl or Halogen Substituents: These can be used to probe the steric and electronic requirements of the binding pocket. Halogen atoms can also introduce specific interactions, such as halogen bonding.

-

Aromatic or Heteroaromatic Rings: Similar to N1-substitution, the introduction of larger aromatic systems at C3 or C5 can dramatically alter the binding mode and affinity.

-

The C4-Ethanamine Linker: A Bridge to Activity

The length and rigidity of the linker connecting the pyrazole core to the basic amine are critical for optimal target engagement.

-

Linker Length: Shortening the linker to a methylene group or extending it to a propylene or butylene chain will alter the distance to the basic amine. For many GPCRs, a two or three-atom linker is optimal for spanning the distance between a core binding region and an acidic residue.

-

Linker Conformation: Introducing conformational constraints, such as through cyclization or the incorporation of double or triple bonds, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

The Terminal Amine: The Anchor of the Pharmacophore

The nature of the terminal amine is arguably one of the most critical determinants of activity for this class of compounds.

-

N-Alkylation:

-

Primary Amine (NH₂): Removal of the N-methyl group to give the primary amine analog would be a key initial modification to assess the importance of this substituent.

-

N,N-Dimethylation: The tertiary amine analog would have a different pKa and steric profile, which could impact both affinity and functional activity.

-